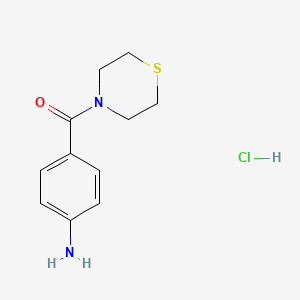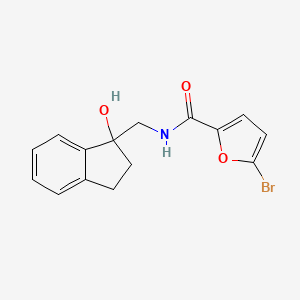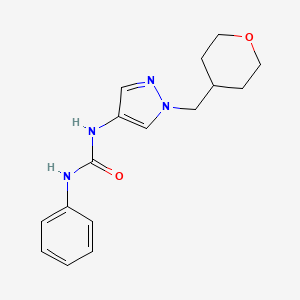![molecular formula C18H21N7O2 B2400165 1-(4-(3-(4-エトキシフェニル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル)ピペラジン-1-イル)エタノン CAS No. 920416-75-7](/img/structure/B2400165.png)
1-(4-(3-(4-エトキシフェニル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル)ピペラジン-1-イル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It’s part of a new set of small molecules that have been synthesized as potential CDK2 inhibitors . These molecules have shown significant inhibitory effects on the growth of certain cell lines .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring multiple ring structures including a pyrazolo[3,4-d]pyrimidine and a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . Unfortunately, the specific geometric optimization of this compound’s structure isn’t detailed in the available resources.科学的研究の応用
創薬
1,2,3-トリアゾールは、創薬において重要な構造モチーフとして機能します。天然には存在しませんが、優れた化学的安定性、芳香族性、および水素結合能を示します。 1,2,3-トリアゾールコアを含む多くの医薬品が開発されており、抗けいれん薬、抗生物質、抗がん剤などが含まれます .
クリックケミストリー
1,2,3-トリアゾールの合成には、多くの場合、クリックケミストリーが用いられます。クリックケミストリーは、複雑な分子を構築するための強力なアプローチです。クリック反応は効率的でモジュール化されており、創薬、生体分子結合、および材料科学で広く利用されています。 研究者はこの方法論を活用して、さまざまな1,2,3-トリアゾール誘導体を創出しています .
超分子化学
1,2,3-トリアゾールは、超分子化学において重要な役割を果たします。 金属イオンとの安定な錯体形成、ホスト-ゲスト相互作用、機能性材料への自己組織化能力により、センサー、触媒、および分子認識の分野で応用されています .
ケミカルバイオロジー
研究者は、1,2,3-トリアゾールを化学プローブとして使用して、生物学的プロセスを研究しています。これらの化合物は、特定のタンパク質、酵素、または受容体に選択的に標的を定めることができ、細胞経路や疾患メカニズムの理解に役立ちます。 例えば、ヒストン脱メチル化酵素(LSD1)の阻害剤として研究されています .
蛍光イメージング
1,2,3-トリアゾールは、蛍光タグで機能化することができ、生物学的構造のイメージングのための貴重なツールになります。 その安定性と生物学的システムとの適合性により、研究者は細胞成分の可視化、薬物送達の追跡、およびタンパク質の局在化の研究を行うことができます .
材料科学
1,2,3-トリアゾールをポリマーや材料に組み込むことで、特性が向上します。これらの材料は、薬物送達、組織工学、コーティングなどの用途で利用されています。 例えば、1,2,3-トリアゾールを含むポリマーは、生体適合性と制御された薬物放出が向上しています .
要約すると、「1-(4-(3-(4-エトキシフェニル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル)ピペラジン-1-イル)エタノン」は、創薬から材料科学まで、さまざまな分野で有望です。その独特の構造と汎用性の高い特性は、革新的な研究と応用のインスピレーションを与え続けています。 🌟
作用機序
Target of Action
Similar triazolopyrimidine derivatives have been reported to interact with various targets, including enzymes likeUbiquitin Specific Peptidase 28 (USP28) . USP28 plays a pivotal role in regulating lysine methylation, and its aberrant overexpression has been associated with the progression of various malignancies .
Mode of Action
The compound is believed to bind reversibly to its target, directly affecting the protein levels of the target . For instance, in the case of USP28, the compound inhibits the enzyme’s activity, leading to changes in the methylation status of lysine residues in various proteins .
Biochemical Pathways
The inhibition of usp28 can lead to changes in various cellular processes, including cell proliferation, cell cycle progression, and epithelial-mesenchymal transition (emt) progression . These processes are crucial in the development and progression of cancers.
Result of Action
The compound’s action results in the inhibition of the target enzyme’s activity, leading to changes in various cellular processes. For instance, it has been reported to inhibit the proliferation and cell cycle at the S phase in gastric cancer cell lines . It also affects the EMT progression, which is a key process in cancer metastasis .
将来の方向性
The future directions for this compound could involve further investigation into its potential as a CDK2 inhibitor for cancer treatment . This could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more information on its safety and hazards would be beneficial.
生化学分析
Biochemical Properties
The compound 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone has been found to interact with several enzymes and proteins. For instance, it has been reported to inhibit the GCN2 protein kinase . This interaction could potentially influence various biochemical reactions within the cell .
Cellular Effects
In cellular contexts, 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone has shown significant effects on cell function. It has been reported to inhibit the proliferation of certain cell lines . Furthermore, it has been found to affect cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exerts its effects through various mechanisms. It has been found to bind reversibly to USP28, directly affecting its protein levels . This binding interaction can lead to the inhibition of the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects on cell proliferation and apoptosis induction are significant .
Metabolic Pathways
Given its inhibitory activity against GCN2 protein kinase , it may influence the metabolic pathways regulated by this enzyme.
特性
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-3-27-15-6-4-14(5-7-15)25-18-16(21-22-25)17(19-12-20-18)24-10-8-23(9-11-24)13(2)26/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGTYXKHWJGIDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

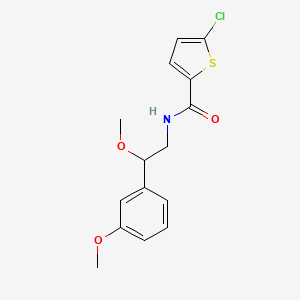
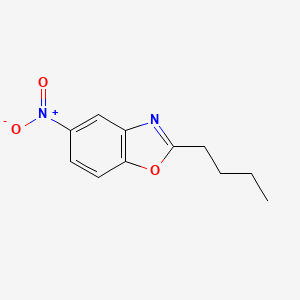

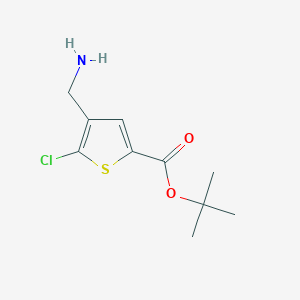

![N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2400090.png)

![3-(3-Fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid](/img/structure/B2400092.png)
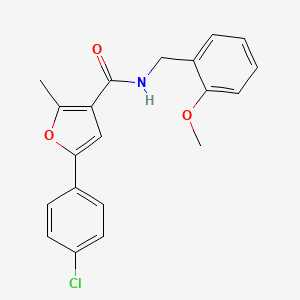
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2400097.png)
![Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2400098.png)
